Ethyl 2-Amino-3-(6-methoxy-3-indolyl)propanoate
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Overview
Description
Ethyl 2-Amino-3-(6-methoxy-3-indolyl)propanoate is a compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-Amino-3-(6-methoxy-3-indolyl)propanoate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. The reaction involves the cyclization of phenylhydrazines with aldehydes or ketones in the presence of an acid catalyst . The specific conditions for synthesizing this compound may include the use of glacial acetic acid and concentrated hydrochloric acid .
Industrial Production Methods: Industrial production of this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-Amino-3-(6-methoxy-3-indolyl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines or amines.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include substituted indoles, quinones, and reduced amines .
Scientific Research Applications
Ethyl 2-Amino-3-(6-methoxy-3-indolyl)propanoate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 2-Amino-3-(6-methoxy-3-indolyl)propanoate involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Ethyl 2-Amino-3-(6-methoxy-3-indolyl)propanoate can be compared with other similar indole derivatives:
Properties
Molecular Formula |
C14H18N2O3 |
---|---|
Molecular Weight |
262.30 g/mol |
IUPAC Name |
ethyl 2-amino-3-(6-methoxy-1H-indol-3-yl)propanoate |
InChI |
InChI=1S/C14H18N2O3/c1-3-19-14(17)12(15)6-9-8-16-13-7-10(18-2)4-5-11(9)13/h4-5,7-8,12,16H,3,6,15H2,1-2H3 |
InChI Key |
LLVNUEWNNYMQRS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=CNC2=C1C=CC(=C2)OC)N |
Origin of Product |
United States |
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